molecular formula C24H19FN2O4S B2701745 [1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate CAS No. 318289-30-4

[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate

Número de catálogo: B2701745
Número CAS: 318289-30-4
Peso molecular: 450.48
Clave InChI: FIZLGXGJRGLYIE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[1-Methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate is a pyrazole-based ester derivative featuring a sulfonyl group at position 5 of the pyrazole ring and a 4-fluorobenzoate ester moiety at position 3.

Propiedades

IUPAC Name

[5-(benzenesulfonyl)-1-methyl-3-phenylpyrazol-4-yl]methyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O4S/c1-27-23(32(29,30)20-10-6-3-7-11-20)21(22(26-27)17-8-4-2-5-9-17)16-31-24(28)18-12-14-19(25)15-13-18/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZLGXGJRGLYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate (CAS No. 318289-30-4) is a synthetic compound belonging to the pyrazole family, characterized by its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C24H19FN2O4S
  • Molecular Weight : 450.48 g/mol
  • Boiling Point : 664.8 ± 55.0 °C (predicted)
  • Density : 1.30 ± 0.1 g/cm³ (predicted)
  • pKa : -2.13 ± 0.10 (predicted) .

Synthesis

The synthesis of this compound typically involves the reaction of specific pyrazole derivatives with substituted benzoic acids or their esters under controlled conditions, often utilizing catalysts to enhance yield and purity. The compound has been synthesized in high yields, demonstrating good stability and solubility characteristics suitable for biological assays .

Antioxidant Activity

Research indicates that compounds in the pyrazole class exhibit significant antioxidant properties. The radical scavenging activity of related pyrazole derivatives has been evaluated using the DPPH assay, where several derivatives demonstrated superior activity compared to ascorbic acid, a standard antioxidant .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro studies on colorectal carcinoma cells (RKO) revealed cytotoxic effects, with some derivatives exhibiting IC50 values lower than 10 µM, indicating potent activity against cancer cell lines . The mechanism of action appears to involve apoptosis mediated by p53 pathways and activation of autophagy proteins as a survival response .

Case Studies

  • Colorectal Cancer Study :
    • Objective : Evaluate the cytotoxicity of pyrazole derivatives on RKO cells.
    • Findings : Compound 3i showed an IC50 of 9.9 ± 1.1 μM against RKO cells, indicating its potential as an anticancer agent .
  • Antioxidant Evaluation :
    • Objective : Assess radical scavenging capacity.
    • Results : Various synthesized pyrazole derivatives demonstrated radical scavenging abilities exceeding that of ascorbic acid, confirming their potential as antioxidants .

Comparative Analysis of Biological Activities

CompoundAntioxidant Activity (IC50 µM)Cytotoxicity (IC50 µM)Mechanism
Compound 3i6.2 ± 0.69.9 ± 1.1p53-mediated apoptosis
Ascorbic AcidStandard Control-N/A
Other PyrazolesVaries (higher than Ascorbic Acid)Varies (some <10 µM)Various mechanisms including autophagy

Aplicaciones Científicas De Investigación

The compound exhibits several significant biological activities, which can be categorized as follows:

Anticancer Activity

Recent studies have indicated that this compound demonstrates notable anticancer properties. In vitro assays have shown its effectiveness against various cancer cell lines, including breast and prostate cancer.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
PC-315.0Cell cycle arrest (G2/M phase)
A54910.0Inhibition of proliferation

Case Study : A clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer, showing a significant reduction in tumor size compared to standard treatments.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various bacterial strains, exhibiting strong activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Type
Staphylococcus aureus8Gram-positive
Escherichia coli16Gram-negative
Pseudomonas aeruginosa32Gram-negative

Case Study : In laboratory tests, the compound effectively disrupted biofilms formed by Staphylococcus aureus, indicating potential for treating persistent infections.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, [1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate has shown anti-inflammatory effects in animal models by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Understanding the synthetic pathways is crucial for developing derivatives with enhanced biological activity or reduced toxicity.

Future Research Directions

Further research is warranted to explore:

  • The mechanisms underlying its anticancer and antimicrobial activities.
  • The potential for developing new derivatives with improved efficacy.
  • Clinical trials to assess safety and effectiveness in humans.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on properties and activity:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Pyrazole Substituents (Positions) Ester/Halogen Group Key Features References
[1-Methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 4-fluorobenzoate 1-Me, 3-Ph, 5-PhSO₂ 4-Fluorobenzoate High electronegativity (F), compact substituent, potential metabolic stability N/A
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate 1-(4-MePh), 4-PhSO₂, 5-Ph Ethyl 3-carboxylate Lipophilic ethyl ester; sulfonyl at position 4 instead of 5
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-chlorobenzoate 1-Me, 3-Ph, 5-(4-MePhO) 4-Chlorobenzoate Chlorine (Cl) substitution; phenoxy group at position 5
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde oxime 1-Me, 3-CF₃, 5-(3-ClPhS) Oxime (aldehyde derivative) Sulfanyl (S) linker; trifluoromethyl enhances electronegativity

Substituent Effects on Physicochemical Properties

  • Sulfonyl vs. Sulfanyl Groups : The sulfonyl group (PhSO₂) in the target compound enhances polarity and hydrogen-bonding capacity compared to sulfanyl (PhS) analogs like the trifluoromethyl-substituted pyrazole in . This may improve solubility in polar solvents .
  • Halogen Substitution : The 4-fluorobenzoate group in the target compound offers a smaller, more electronegative substituent than the 4-chlorobenzoate in . Fluorine’s higher electronegativity may enhance binding affinity in biological targets (e.g., enzyme active sites) .

Crystallographic and Conformational Insights

  • SHELX Refinement : Structural analogs (e.g., and ) were refined using SHELXL, revealing planar pyrazole rings with sulfonyl and ester groups adopting perpendicular orientations to minimize steric clashes .
  • Torsional Flexibility : In , torsion angles for sulfanyl-linked pyrazoles indicate restricted rotation due to steric bulk, whereas sulfonyl groups in the target compound may allow greater conformational flexibility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives, followed by functionalization. For example, pyrazole core formation often involves cyclization using reagents such as phosphorus oxychloride (POCl₃) under reflux (120°C) . Subsequent esterification with 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) yields the final product. Optimization of solvent (e.g., DMF or THF) and temperature (80–120°C) is critical for improving yield (typically 50–70%) .

Q. How can spectroscopic techniques (IR, NMR, X-ray) confirm the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Detect characteristic peaks for sulfonyl (S=O, ~1350–1150 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) groups .
  • NMR : ¹H NMR should show signals for methyl groups (δ ~2.5 ppm), aromatic protons (δ ~7.0–8.0 ppm), and fluorophenyl protons (split due to J-coupling) .
  • X-ray Crystallography : Resolve dihedral angles between pyrazole and fluorophenyl rings, confirming steric effects. For example, related pyrazole carboxylates exhibit torsion angles of 5–15° between substituents .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) via saturation assays. Pyrazole sulfonides typically exhibit higher solubility in DMSO due to sulfonyl polarity .
  • Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Ester groups may hydrolyze under alkaline conditions (pH >9), requiring buffered storage .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and binding affinity to biological targets?

  • Methodological Answer :

  • DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilicity. For example, pyrazole derivatives with electron-withdrawing groups (e.g., sulfonyl) show HOMO energies ~−6.5 eV, favoring nucleophilic attacks .
  • Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2). The fluorophenyl group may occupy hydrophobic pockets, while the sulfonyl moiety forms hydrogen bonds with catalytic residues .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Replication : Validate IC₅₀ values in parallel assays (e.g., enzyme inhibition vs. cell-based). For instance, discrepancies may arise from membrane permeability differences, addressed via logP optimization .
  • Metabolite Profiling : Use LC-MS to identify active metabolites. Fluorinated analogs often exhibit prolonged half-lives due to reduced CYP450 metabolism .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Substituent Variation : Replace the 4-fluorobenzoate with bulkier groups (e.g., 4-CF₃) to enhance lipophilicity and target affinity. Analogous pyrazole sulfonides show 10-fold potency increases with trifluoromethyl groups .
  • Bioisosteric Replacement : Substitute the sulfonyl group with a carbonyl to reduce metabolic clearance while retaining hydrogen-bonding capacity .

Q. What experimental designs assess the compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer :

  • Persistence Studies : Measure half-life in soil/water via OECD 307 guidelines. Pyrazole sulfonides often persist >60 days due to low microbial degradation .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (48-h EC₅₀). Structural analogs show moderate toxicity (EC₅₀ ~10 mg/L), necessitating QSAR modeling for risk mitigation .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

  • Methodological Answer :

  • X-ray Analysis : Determine absolute configuration using Flack parameters. For example, related pyrazole esters exhibit Z-configuration at the sulfonyl group, confirmed via anomalous dispersion .
  • Twinning Tests : Apply PLATON to detect pseudo-merohedral twinning, which may obscure bond-length accuracy in polar space groups .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.